1-(sec-butyl)-1H-benzo[d]imidazole-2-sulfonic acid
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Overview
Description
“1-(sec-butyl)-1H-benzo[d]imidazole-2-sulfonic acid” is a type of sulfonic acid-functionalized ionic liquid . It’s a derivative of imidazole, a heterocyclic compound that plays an important role in various fields such as chemical sciences, biological sciences, and materials science .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, two imidazolic ionic liquids with bisulfate as the counterion were synthesized by adding a sulfonic acid group inside the imidazolic-base structure . The syntheses were carried out by mixing the corresponding imidazole and 1,4-butanesultone dissolved in methanol under reflux and agitation .
Chemical Reactions Analysis
Sulfonic acid-functionalized ionic liquids, including “this compound”, have been used as acid catalysts for transesterification reactions . The outstanding catalytic activity of these ionic liquids was associated with the significant amounts of free sulfuric acid in equilibrium with the ionic pairs .
Scientific Research Applications
Green Chemistry and Catalysis
Green Synthesis of Tetrasubstituted Imidazoles : Research has demonstrated the utility of sulfonic acid-functionalized imidazolium salts as efficient, green, and reusable catalysts for the synthesis of 1,2,4,5-tetrasubstituted imidazoles under solvent-free conditions. These catalysts can be recycled and reused several times without significant loss in catalytic activity, highlighting their sustainability and environmental benefits (Davoodnia et al., 2010) (Zolfigol et al., 2013).
Organocatalysis and Ring-Opening Reactions : Imidazole-based zwitterionic salts, such as 4-(3-methylimidazolium)butane sulfonate (MBS), have been found to be efficient organocatalysts for the regioselective ring-opening of aziridines by various nucleophiles. This methodology is applicable to gram-scale synthesis, indicating its practicality for industrial applications (Ghosal et al., 2016).
Materials Science and Sensing Applications
- Fluorescent Chromism and Sensing : Sulfonic acid-substituted benzothiazoles have been designed as solid-state ESIPT (excited-state intramolecular proton transfer) fluorescent chromic molecules. These materials respond to various organic bases and amines, demonstrating potential as sensing devices for biologically important molecules such as ammonia and histamine. Their reversible adsorption-desorption behavior with amines and the induced fluorescent chromism make them promising for solid-state sensing applications (Nakane et al., 2018).
Energy Technology
- Alkaline Fuel Cells : Novel poly(arylene ether sulfone) containing bulky imidazole groups synthesized based on a novel monomer showed potential as alkaline anion exchange membranes (AEMs) for fuel cells. The introduction of bulky groups around the imidazolium ring was found to enhance the alkaline stability of the membranes, indicating their applicability in alkaline fuel cell technology (Yang et al., 2014).
Mechanism of Action
Target of Action
Imidazole and sulfonic acid groups, which are part of the compound’s structure, are known to have high corrosion inhibition capabilities .
Mode of Action
It’s known that imidazole ring contains c=n and c-n active sites, which can form a stable bond with fe and adsorb on the surface of carbon steel to form a stable protective film .
Result of Action
It’s known that imidazole-based ionic liquids can enhance the rate of reaction .
Action Environment
It’s known that imidazole-based ionic liquids are considered “green solvents” due to their high physicochemical stability, low volatility, tunable solubility, and easy recyclability .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
1-(sec-butyl)-1H-benzo[d]imidazole-2-sulfonic acid plays a significant role in biochemical reactions, particularly as a catalyst and inhibitor. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with sulfonic acid-functionalized ionic liquids, which are used as acid catalysts in transesterification reactions . The nature of these interactions involves the release of free sulfuric acid, which acts as the actual catalyst in the reaction. Additionally, the imidazole ring in the compound can form stable coordination bonds with metal ions, further enhancing its catalytic properties .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed that imidazole sulfonic acid derivatives can form stable protective films on the surface of cells, thereby increasing their resistance to corrosion and other environmental stresses . This protective effect is attributed to the compound’s ability to adsorb onto cell surfaces and form stable coordination bonds with cellular components.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, the imidazole ring in the compound can interact with metal ions and other active sites in enzymes, leading to the formation of stable coordination bonds . This interaction can result in the inhibition or activation of enzyme activity, depending on the specific enzyme and the nature of the interaction.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function. Studies have shown that the compound’s stability can be influenced by the presence of free sulfuric acid, which is released during catalytic reactions Over time, the compound may degrade, leading to changes in its effectiveness and potential long-term effects on cellular function
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, the compound has been shown to enhance cellular resistance to environmental stresses and improve overall cellular function . At higher dosages, the compound may exhibit toxic or adverse effects, such as cellular damage or disruption of normal cellular processes. Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired effects without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s imidazole ring allows it to participate in redox reactions and other biochemical processes, influencing the overall metabolic activity of cells . Additionally, the sulfonic acid group in the compound can interact with specific enzymes, further modulating metabolic pathways and affecting metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . The compound’s ability to form stable coordination bonds with metal ions and other cellular components also affects its distribution and transport within cells.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s imidazole ring and sulfonic acid group play crucial roles in its localization, allowing it to interact with specific cellular components and exert its effects within targeted subcellular regions . This localization is essential for the compound’s activity and function, as it ensures that the compound reaches the appropriate sites within the cell to exert its biochemical effects.
Properties
IUPAC Name |
1-butan-2-ylbenzimidazole-2-sulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c1-3-8(2)13-10-7-5-4-6-9(10)12-11(13)17(14,15)16/h4-8H,3H2,1-2H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKFFZGDBXRTQIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C2=CC=CC=C2N=C1S(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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